REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:11][CH2:12][CH3:13])=[CH:8][CH:7]=[CH:6][CH:5]=2.I([O-])(=O)(=O)=[O:15].[Na+].[OH2:20]>CO>[O:20]=[C:10]([C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:3][C:2](=[O:15])[CH3:1])[CH2:11][CH2:12][CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC=C2C1CCC
|
Name
|
|
Quantity
|
430.4 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
2450 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1370 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a period of one hour
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
External cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature at or below 25°
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane (2 liters)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice more with dichloromethane (1 liter each)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed twice with water (1.5 liter each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide 246.5 grams of crude product
|
Type
|
CUSTOM
|
Details
|
This material was purified by two successive chromatographies over flash silica gel
|
Type
|
WASH
|
Details
|
eluting the desired product with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Upon evaporation of the appropriate fractions
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC)C1=C(C=CC=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160.6 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |